2,3-dimethyl-N'-(2-methylpropanoyl)-1H-indole-5-carbohydrazide
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Overview
Description
2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Methyl Groups: The 2,3-dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The N’-(2-methylpropanoyl) group can be introduced through an acylation reaction using 2-methylpropanoyl chloride in the presence of a base like pyridine.
Formation of the Carbohydrazide: The final step involves the reaction of the indole derivative with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-1H-indole-5-carbohydrazide: Lacks the N’-(2-methylpropanoyl) group.
2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carboxamide: Contains a carboxamide group instead of a carbohydrazide group.
Uniqueness
2,3-dimethyl-N’-(2-methylpropanoyl)-1H-indole-5-carbohydrazide is unique due to the presence of both the N’-(2-methylpropanoyl) and carbohydrazide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2,3-dimethyl-N'-(2-methylpropanoyl)-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C15H19N3O2/c1-8(2)14(19)17-18-15(20)11-5-6-13-12(7-11)9(3)10(4)16-13/h5-8,16H,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
YBXRBJPRJJXHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C(C)C)C |
Origin of Product |
United States |
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